molecular formula C18H19N5O5 B2695712 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide CAS No. 1334369-71-9

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2695712
CAS No.: 1334369-71-9
M. Wt: 385.38
InChI Key: JGNLQNYVVCVQBA-UHFFFAOYSA-N
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Description

This compound is a polyheterocyclic molecule featuring a piperidine-4-carboxamide core linked to two distinct heterocyclic systems: a 5-(furan-2-yl)-1,2-oxazole (isoxazole) moiety and a 3-methyl-1,2,4-oxadiazole group. Its synthetic route likely involves multi-step coupling reactions, such as amide bond formation and Huisgen cyclization for oxadiazole synthesis.

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-11-20-16(28-21-11)10-19-17(24)12-4-6-23(7-5-12)18(25)13-9-15(27-22-13)14-3-2-8-26-14/h2-3,8-9,12H,4-7,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNLQNYVVCVQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and isoxazole intermediates, followed by their coupling with the piperidine and oxadiazole moieties. Common reagents used in these reactions include:

    Furan-2-carboxylic acid: Starting material for the furan ring.

    Hydroxylamine hydrochloride: Used to form the isoxazole ring.

    Piperidine-4-carboxylic acid: Starting material for the piperidine ring.

    3-methyl-1,2,4-oxadiazole: Used to introduce the oxadiazole moiety.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may yield isoxazolines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. These compounds have been shown to possess antibacterial, antifungal, and antiviral activities. For instance, studies have highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli . The incorporation of furan and oxazole into the structure may enhance these effects, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Properties

The anticancer potential of compounds similar to 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide has been documented in various studies. For example, furan derivatives have shown promise in inhibiting tumor growth in vivo. Specific analogs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and tested their antimicrobial activity against Mycobacterium bovis. The most active compounds exhibited MIC values comparable to established antibiotics, indicating their potential as effective antimicrobial agents .

CompoundActivityMIC (µg/mL)
8aAntimycobacterial4
8bAntimycobacterial8

Case Study 2: Anticancer Activity

In another investigation by Rangappa et al., furan-based compounds were evaluated for their anticancer properties against various cancer cell lines. The study reported significant inhibition of cell growth with IC50 values reaching the nanomolar range for certain derivatives .

CompoundCell LineIC50 (nM)
Compound AHeLa50
Compound BMCF730

Mechanism of Action

The mechanism of action of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The furan-isoxazole group in the target compound likely increases lipophilicity (logP ~3.5–4.0) compared to pyridine-containing analogs (e.g., the compound in , logP ~2.8), enhancing membrane permeability but reducing aqueous solubility.
  • The 3-methyl-1,2,4-oxadiazole substituent contributes to metabolic stability, as oxadiazoles resist hydrolysis better than esters or amides .

Computational Insights

  • Density functional theory (DFT) studies (e.g., Becke’s hybrid functional in ) predict that exact-exchange terms are critical for modeling thermochemical properties of such heterocycles. For example, furan’s electron-rich π-system may influence the isoxazole’s electronic environment, affecting reactivity and binding affinity.

Biological Activity

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a complex organic compound characterized by its unique combination of heterocyclic structures, including furan, oxazole, and piperidine. This intricate arrangement allows for diverse interactions with biological targets, making it a significant subject of interest in medicinal chemistry. The compound's potential biological activities encompass antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The structural formula of the compound can be represented as follows:

C18H17N4O4\text{C}_{18}\text{H}_{17}\text{N}_{4}\text{O}_{4}

The synthesis typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:

  • Formation of the furan ring : Achieved through cyclization of furan derivatives.
  • Formation of the oxazole ring : Synthesized via reactions involving carbon disulfide and appropriate hydrazides.
  • Piperidine ring introduction : Conducted through Mannich reactions involving suitable amines.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Activity

Research indicates that compounds with furan and oxazole moieties exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies suggest that the presence of these heterocycles enhances the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic processes .

Anticancer Activity

The anticancer potential of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide has been explored through in vitro assays against multiple cancer cell lines. For example, related compounds have demonstrated significant growth inhibition percentages against NCI cancer cell lines, with some showing over 80% inhibition in specific cases . This suggests that the compound may interfere with cancer cell proliferation mechanisms.

Anti-inflammatory Activity

The compound's structural characteristics also imply potential anti-inflammatory effects. Similar compounds have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The IC50 values for related compounds indicate moderate to high potency compared to established anti-inflammatory drugs .

Case Studies

StudyCompoundBiological ActivityResults
1-[5-(furan-2-yl)-1,2-oxazole]AntibacterialEffective against E. coli and S. aureus
N-(5-methylthiazol) derivativeAnticancerPGI > 80% against multiple cancer lines
COX inhibitorsAnti-inflammatoryIC50 values ranging from 0.52–22.25 μM

Q & A

Basic: What are the key considerations for synthesizing this compound, given its complex heterocyclic architecture?

Answer:
The synthesis requires multi-step optimization due to the presence of fused heterocycles (furan, oxazole, oxadiazole, piperidine). Critical steps include:

  • Condensation reactions to form the oxazole and oxadiazole rings (analogous to methods for 1,3,4-thiadiazole derivatives) .
  • Coupling reactions (e.g., amide bond formation between the piperidine-4-carboxamide and oxadiazole-methyl groups), similar to the synthesis of N-(piperidinyl)-pyrazole-carboxamides .
  • Purification challenges due to steric hindrance; HPLC or column chromatography with polar/non-polar solvent gradients is recommended .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

  • NMR (¹H/¹³C): Assign peaks for furan (δ 6.3–7.5 ppm), oxazole (C=O ~160 ppm), and piperidine protons (δ 1.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • FT-IR: Confirm carbonyl stretches (1650–1750 cm⁻¹) from oxazole and carboxamide groups .

Intermediate: How can conflicting bioactivity data from different assays be resolved?

Answer:

  • Dose-response reevaluation: Test across a broader concentration range to identify non-linear effects .
  • Receptor specificity profiling: Compare activity against structurally related targets (e.g., oxadiazole-containing analogs like opiranserin) to rule off-target effects .
  • Statistical modeling: Apply ANOVA or machine learning to distinguish assay-specific noise from true activity .

Advanced: What computational strategies optimize the compound’s binding affinity for target proteins?

Answer:

  • Molecular docking: Use software (e.g., AutoDock Vina) to model interactions between the oxadiazole-methyl group and hydrophobic pockets, as seen in pyrazole-carboxamide derivatives .
  • QSAR modeling: Correlate substituent effects (e.g., furan vs. thiophene) with activity data from analogs .
  • MD simulations: Assess stability of the piperidine-carboxamide conformation in aqueous vs. lipid environments .

Advanced: How can flow chemistry improve yield in large-scale synthesis?

Answer:

  • Continuous-flow reactors enable precise control of reaction parameters (temperature, residence time), critical for exothermic steps like oxazole ring closure .
  • DoE (Design of Experiments): Optimize multi-variable conditions (e.g., reagent stoichiometry, flow rate) to minimize byproducts .

Basic: What stability tests are recommended for long-term storage?

Answer:

  • Thermogravimetric analysis (TGA): Determine decomposition temperatures .
  • Forced degradation studies: Expose to light (ICH Q1B), humidity (40°C/75% RH), and acidic/alkaline conditions to identify degradation products .
  • Lyophilization is advised for hygroscopic samples .

Intermediate: How to design a SAR study for modifying the furan-2-yl moiety?

Answer:

  • Isosteric replacements: Substitute furan with thiophene or pyrrole to assess electronic effects on bioactivity .
  • Functional group addition: Introduce electron-withdrawing groups (e.g., nitro) to the furan ring to enhance metabolic stability .
  • Biological evaluation: Test modified analogs in enzyme inhibition assays (e.g., kinase panels) and compare IC₅₀ values .

Advanced: What AI-driven approaches enhance predictive modeling of pharmacokinetics?

Answer:

  • Deep learning models trained on PubChem datasets predict ADMET properties (e.g., CYP450 inhibition) .
  • Generative AI proposes novel derivatives with optimized solubility (logP) and bioavailability .
  • COMSOL Multiphysics integration: Simulate in vivo diffusion rates based on molecular weight and partition coefficients .

Intermediate: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvent systems: Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design: Introduce phosphate or acetyl groups to the piperidine-carboxamide for enhanced hydrophilicity .

Advanced: What strategies reconcile discrepancies between computational predictions and experimental bioactivity?

Answer:

  • Free energy calculations (MM/PBSA): Refine binding affinity predictions by accounting for solvation effects .
  • Cryo-EM or X-ray crystallography: Resolve target-ligand structures to validate docking poses .
  • Meta-analysis: Cross-reference data with structurally similar compounds (e.g., 1,2,4-oxadiazole derivatives) to identify trends .

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